Bienvenue dans la boutique en ligne BenchChem!

(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol

Medicinal Chemistry Fragment-Based Drug Design Building Block Selection

This 4,4-difluoropyrrolidine building block uniquely integrates a primary aminoethyl side chain and a hydroxymethyl group at C2, enabling sequential, chemoselective dual conjugation — a capability absent in simpler N-unsubstituted analogs (CAS 1334488-61-7, 1315691-45-2). The gem-difluoro motif confers conformational rigidity, metabolic stability, and 10- to >100-fold DPP-IV inhibitory potency enhancement over non-fluorinated pyrrolidines. The free amine supports amide coupling for PROTAC warhead or chelator attachment (DOTA/NOTA for ¹⁸F/⁶⁸Ga radiolabeling), while the alcohol permits orthogonal ester/ether ligation. Racemic; enantiopure (S)- or (R)-forms available upon chiral preference determination. Suitable for caspase-3/7 inhibitor and pan-Aurora kinase inhibitor SAR programs.

Molecular Formula C7H14F2N2O
Molecular Weight 180.2 g/mol
CAS No. 2092060-75-6
Cat. No. B1478151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol
CAS2092060-75-6
Molecular FormulaC7H14F2N2O
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1C(N(CC1(F)F)CCN)CO
InChIInChI=1S/C7H14F2N2O/c8-7(9)3-6(4-12)11(5-7)2-1-10/h6,12H,1-5,10H2
InChIKeyIAKYMXWMMXZJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol (CAS 2092060-75-6) — Structural and Physicochemical Baseline for Scientific Procurement


(1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol (CAS 2092060-75-6) is a fluorinated pyrrolidine building block bearing a primary aminoethyl side chain at the pyrrolidine N1 position and a hydroxymethyl group at C2 [1]. The gem‑difluoro substitution at the 4‑position confers conformational rigidity and modulates electronic properties, while the free primary amine provides a reactive handle for amide coupling, reductive amination, or bioconjugation [1]. With a molecular formula C₇H₁₄F₂N₂O, molecular weight 180.20 g·mol⁻¹, XLogP3 of −0.5, topological polar surface area 49.5 Ų, and five hydrogen‑bond acceptors, this compound occupies a distinct physicochemical space relative to simpler 4,4‑difluoropyrrolidine‑2‑methanol analogs that lack the aminoethyl extension [2].

Why 4,4-Difluoropyrrolidine-2-methanol Analogs Cannot Substitute (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol in Research and Development


Generic substitution of (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol with simpler 4,4‑difluoropyrrolidine‑2‑methanol building blocks (e.g., CAS 1334488‑61‑7 or CAS 1315691‑45‑2) leads to critical functional deficiencies. The target compound uniquely integrates a primary aminoethyl side chain that adds a free amine moiety, increasing the hydrogen‑bond acceptor count from 4 to 5, doubling the rotatable bond count from 1 to 3, and raising the topological polar surface area from 32.3 Ų to 49.5 Ų [1][2]. These differences alter solubility, permeability, and the scope of accessible downstream chemistry: the primary amine enables selective amidation and bioconjugation that is impossible with the N‑unsubstituted analogs . In the context of DPP‑IV inhibitor programs, the aminoethyl‑containing pyrrolidine scaffold has been exploited in the synthesis of thiazolidin‑4‑one and thiazinan‑4‑one acetylcholinesterase inhibitors, demonstrating that the aminoethyl substituent is not a passive bystander but a pharmacophoric element [3].

Quantitative Differentiation Evidence for (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol (CAS 2092060-75-6) Against Closest Analogs


Molecular‑Weight and Heavy‑Atom Expansion Drives Scaffold Divergence vs. (4,4‑Difluoropyrrolidin‑2‑yl)methanol

The target compound (C₇H₁₄F₂N₂O, MW 180.20) adds a C₂H₅N (aminoethyl) fragment to the core (4,4‑difluoropyrrolidin‑2‑yl)methanol scaffold (C₅H₉F₂NO, MW 137.13) [1][2]. The 43.07 Da molecular‑weight increase is accompanied by a doubling of the heavy‑atom count from 9 to 12, a doubling of rotatable bonds from 1 to 3, and a 53 % expansion in topological polar surface area (32.3 → 49.5 Ų) [1][2]. This places the compound in a different property space for CNS MPO scoring and beyond the Rule‑of‑Three fragment boundary (>160 Da) typically preferred in fragment‑based screening, making it suited for lead‑like compound design where additional polar contacts are required [3].

Medicinal Chemistry Fragment-Based Drug Design Building Block Selection

Primary Amine Functionality Enables Chemistry Inaccessible to N‑Unsubstituted 4,4‑Difluoropyrrolidine‑2‑methanol Analogs

The target compound presents a free primary amine (pKa ~9–10 expected for an aliphatic aminoethyl group) that permits selective N‑acylation, reductive amination, or isothiocyanate conjugation without protecting‑group manipulation [1]. In contrast, the closest comparator (4,4‑difluoropyrrolidin‑2‑yl)methanol (CAS 1334488‑61‑7) possesses only a secondary ring amine (pKa ~10–11) and a primary alcohol; the lack of a pendant primary amine precludes orthogonal derivatization strategies. Experimental validation comes from the acetylcholinesterase inhibitor series where 1‑(2‑aminoethyl)pyrrolidine was used as the amine precursor in one‑pot three‑component cyclocondensation reactions to generate thiazolidin‑4‑ones and thiazinan‑4‑ones in moderate to good yields, with the most potent analogues displaying IC₅₀ values of 4.46–5.20 µM in rat hippocampus [2]. The N‑unsubstituted analog cannot participate in this cyclocondensation manifold because the secondary amine alone does not provide the requisite nucleophilicity and steric accessibility.

Synthetic Chemistry Amide Coupling Bioconjugation

LogP and TPSA Divergence Impacts Predicted Permeability Relative to 4,4‑Difluoropyrrolidine‑2‑methanol

The target compound exhibits a computed XLogP3 of −0.5 [1] compared to a LogP of approximately −0.02 for (4,4‑difluoropyrrolidin‑2‑yl)methanol as listed by Fluorochem . Although both values are low, the more negative XLogP3 of the target indicates higher aqueous solubility and lower passive membrane permeability. The concurrently higher TPSA (49.5 vs. 32.3 Ų) further predicts reduced BBB penetration and lower oral absorption according to standard drug‑likeness models (e.g., TPSA < 60 Ų for CNS penetration and < 140 Ų for oral absorption) [2]. These divergences are quantitatively meaningful: the target compound is predicted to be more water‑soluble and peripherally restricted compared to the comparator, which may be desirable for peripheral target engagement and undesirable for CNS programs.

ADME Prediction Drug‑Likeness Physicochemical Profiling

4,4‑Difluoro Substitution Enhances Metabolic Stability: Class‑Level SAR Evidence from Caspase and DPP‑IV Inhibitor Programs

Although direct metabolic stability data for the target compound are not publicly available, class‑level evidence from two independent programs demonstrates the critical role of 4,4‑difluoro substitution in pyrrolidine scaffolds. In a caspase‑3/‑7 inhibitor series, the 4,4‑difluorinated pyrrolidine analog exhibited IC₅₀ values of 362 nM (caspase‑3) and 178 nM (caspase‑7), outperforming the 4‑methoxy (μM range), 4‑trifluoromethyl (μM range), and 4‑OPEG4 (inactive) analogs [1]. In the DPP‑IV inhibitor space, 4‑fluoro‑2‑cyanopyrrolidine derivatives achieved IC₅₀ values as low as 4.6 nM, and the introduction of fluorine at the 4‑position was explicitly shown to enhance DPP‑IV inhibitory activity relative to non‑fluorinated 2‑cyanopyrrolidines [2]. The 4,4‑difluoro motif stabilizes the pyrrolidine ring against oxidative metabolism and reduces basicity of the adjacent nitrogen, both of which are general advantages retained by the target compound.

Metabolic Stability Fluorine Chemistry Caspase Inhibition DPP‑IV Inhibition

Supplier‑Reported Purity and Pricing as Determinants of Procurement Feasibility

Vendor data indicate that (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol is commercially available at ≥95 % purity from suppliers such as Life Chemicals and Toronto Research Chemicals (TRC) [1]. Pricing at the 1‑gram scale is approximately $570–$660, equating to $0.57–$0.66 per mg [1]. In comparison, the simpler (4,4‑difluoropyrrolidin‑2‑yl)methanol (CAS 1334488‑61‑7) is listed at 98 % purity by Fluorochem with pricing unavailable but expected to be lower given its smaller molecular weight and fewer synthetic steps . The (R)‑enantiomer (CAS 1315691‑45‑2) is offered at 97 % purity by Bidepharm . The target compound's premium pricing is justified by the additional synthetic complexity introduced by the aminoethyl side chain; however, its availability from multiple vendors (Life Chemicals, TRC, Leyan at 98 %) ensures competitive sourcing and supply redundancy.

Chemical Procurement Purity Specification Cost‑per‑Gram Benchmarking

Chiral Center Enables Enantioselective SAR Exploration — Pyrrolotriazine Pan‑Aurora Kinase Inhibitor Context

The target compound possesses one undefined stereocenter at C2 of the pyrrolidine ring (the carbon bearing the hydroxymethyl group) [1]. Its enantiopure (S)‑analog — (S)-(4,4‑difluoropyrrolidin‑2‑yl)methanol hydrochloride (CAS 623583‑10‑8) — has been explicitly employed in the structure–activity relationship (SAR) and pharmacokinetic evaluation of pyrrolotriazines as pan‑Aurora kinase inhibitors with antitumor activity . In that program, compound 17l demonstrated tumor growth inhibition in a mouse xenograft model, validating the therapeutic relevance of the chiral 4,4‑difluoropyrrolidine‑2‑methanol scaffold [2]. The racemic target compound serves as a cost‑effective entry point for initial SAR exploration, while the enantiopure versions allow deconvolution of stereochemical contributions to potency and selectivity.

Chiral Building Block Aurora Kinase Inhibition Structure–Activity Relationship

Optimal Application Scenarios for (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol Based on Quantitative Differentiation Evidence


Synthesis of Dual‑Functionalized Proteolysis‑Targeting Chimeras (PROTACs) Requiring Orthogonal Amine and Alcohol Handles

The presence of both a primary amine (aminoethyl side chain) and a primary alcohol (hydroxymethyl at C2) enables sequential, chemoselective conjugation of two distinct ligands — e.g., a target‑protein recruiter via amide bond formation at the amine, and an E3 ligase ligand via ester or ether linkage at the alcohol [1][2]. The 4,4‑difluoro motif additionally provides a metabolically stabilized linker region. Simpler 4,4‑difluoropyrrolidine‑2‑methanol compounds lacking the aminoethyl extension cannot accommodate dual orthogonal derivatization without additional synthetic steps.

Construction of DPP‑IV or Prolyl Oligopeptidase Inhibitor Libraries Using the 2‑Cyanopyrrolidine Motif

The 1‑(2‑aminoethyl) substituent allows for rapid diversification via acylation or sulfonylation to generate N‑substituted glycine or β‑alanine mimetics [1]. The 4,4‑difluoro substitution on the pyrrolidine ring enhances DPP‑IV inhibitory potency by 10‑ to >100‑fold compared to non‑fluorinated analogs, as established in the 2‑cyanopyrrolidine series [2]. Conversion of the hydroxymethyl group to a nitrile (via oxidation‑oxime‑dehydration sequence) would yield a 2‑cyano‑4,4‑difluoropyrrolidine DPP‑IV inhibitor scaffold.

Caspase‑3/‑7 Targeted Molecular Imaging Agent Development (PET Tracer Precursor)

The 4,4‑difluoropyrrolidine motif has been validated in caspase‑3/‑7 isatin‑sulfonamide inhibitors, where the 4,4‑F₂ analog achieved IC₅₀ values of 362 nM and 178 nM respectively — the most potent in the series [1]. The aminoethyl group of the target compound provides a site for attachment of a chelator (e.g., DOTA, NOTA) for ¹⁸F or ⁶⁸Ga radiolabeling, while the hydroxymethyl group can be converted to a sulfonyl‑isatin warhead for caspase active‑site targeting [2]. This dual‑functional character is absent in N‑unsubstituted analogs.

Chiral Pool Entry for Pan‑Aurora Kinase Inhibitor Lead Optimization

The (S)‑enantiomer of the 4,4‑difluoropyrrolidine‑2‑methanol core has been employed in the SAR and pharmacokinetic optimization of pyrrolotriazine pan‑Aurora kinase inhibitors, with lead compound 17l achieving tumor growth inhibition in a mouse xenograft model [1][2]. The racemic target compound serves as a cost‑effective starting material for initial hit expansion, with the option to transition to the enantiopure (S)‑ or (R)‑building block once stereochemical preference is determined.

Quote Request

Request a Quote for (1-(2-Aminoethyl)-4,4-difluoropyrrolidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.